

# A Comparative Analysis of Y 105 (C105Y Peptide) for Cellular Delivery

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## Compound of Interest

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An Objective Comparison of C105Y Peptide's Performance Against a Conventional Cell-Penetrating Peptide and a Cationic Lipid-Based Transfection Reagent in Cellular Uptake and Gene Delivery Assays.

In the realm of cellular and molecular biology, the efficient delivery of macromolecules such as DNA, RNA, and proteins into living cells is a critical prerequisite for a wide array of research applications, from basic studies of gene function to the development of novel therapeutics. This guide provides a comparative overview of the cell-penetrating peptide (CPP) **Y 105**, identified as C105Y, against two widely used alternatives: the well-characterized TAT peptide and the popular commercial transfection reagent, Lipofectamine.

## Performance in Cellular Uptake Assays

The primary function of a cell-penetrating peptide is its ability to traverse the cell membrane and deliver a payload into the cytoplasm and/or nucleus. The efficiency of this process is a key performance indicator. A comparative study of the cellular uptake of fluorescently labeled C105Y and TAT peptides in human glioblastoma astrocytoma (U373MG) and glioblastoma (U251) cell lines provides quantitative insights into their relative efficacies.

In this study, the uptake of TAMRA-labeled peptides was quantified by measuring the mean fluorescence intensity within the cells after a one-hour incubation period. The results, summarized in the table below, indicate that C105Y demonstrates a higher level of cellular uptake in U251 cells compared to the TAT peptide at a concentration of 10  $\mu$ M.

Compound	Cell Line	Concentration (μM)	Mean Fluorescence (Arbitrary Units)
C105Y	U373MG	5	~125
U373MG	10	~200	
U251	5	~150	
U251	10	~250	
TAT peptide	U373MG	5	~125
U373MG	10	~200	
U251	5	~125	
U251	10	~175	

Table 1: Cellular uptake of TAMRA-labeled C105Y and TAT peptides in U373MG and U251 cell lines. Data are expressed as mean fluorescence minus background.

## Performance in Gene Delivery Assays

While cellular uptake is a crucial first step, the ultimate goal of a delivery vehicle is often the successful expression of a delivered gene. Luciferase and Green Fluorescent Protein (GFP) reporter assays are standard methods for quantifying gene expression following transfection.

While no studies directly comparing the gene delivery efficiency of C105Y with Lipofectamine were identified, data from separate studies can provide a general sense of their performance. It is important to note that a direct comparison of the following data is not possible due to variations in experimental conditions, including cell lines, plasmid vectors, and specific protocols.

One study investigating a novel peptide-based delivery system, TM3, compared its efficiency to Lipofectamine 2000 in HeLa cells using a GFP-expressing plasmid. The results are presented as the percentage of GFP-positive cells.[\[1\]](#)

Compound	Cell Line	Time Point	Transfection Efficiency (% GFP-positive cells)
Lipofectamine 2000	HeLa	24 hours	27%
HeLa	48 hours	52%	
TM3 Peptide	HeLa	24 hours	52%
HeLa	48 hours	76%	

Table 2: Transfection efficiency of Lipofectamine 2000 and TM3 peptide in HeLa cells.[1]

Another study compared the transfection efficiency of Lipofectamine 2000 with other reagents in various cell lines, including CHO-K1 and SH-SY5Y, using a plasmid encoding Emerald Green Fluorescent Protein (EmGFP).

Compound	Cell Line	Transfection Efficiency (% EmGFP-positive cells)
Lipofectamine 2000	CHO-K1	54.1 ± 5.7%
SH-SY5Y	0.3 ± 0.2%	

Table 3: Transfection efficiency of Lipofectamine 2000 in CHO-K1 and SH-SY5Y cells.

These data highlight the cell-type-dependent nature of transfection efficiency for lipid-based reagents like Lipofectamine. While direct comparative data for C105Y in a gene expression assay is not available in a tabular format, its ability to enhance gene expression from DNA nanoparticles has been established.[2]

## Mechanisms of Cellular Entry

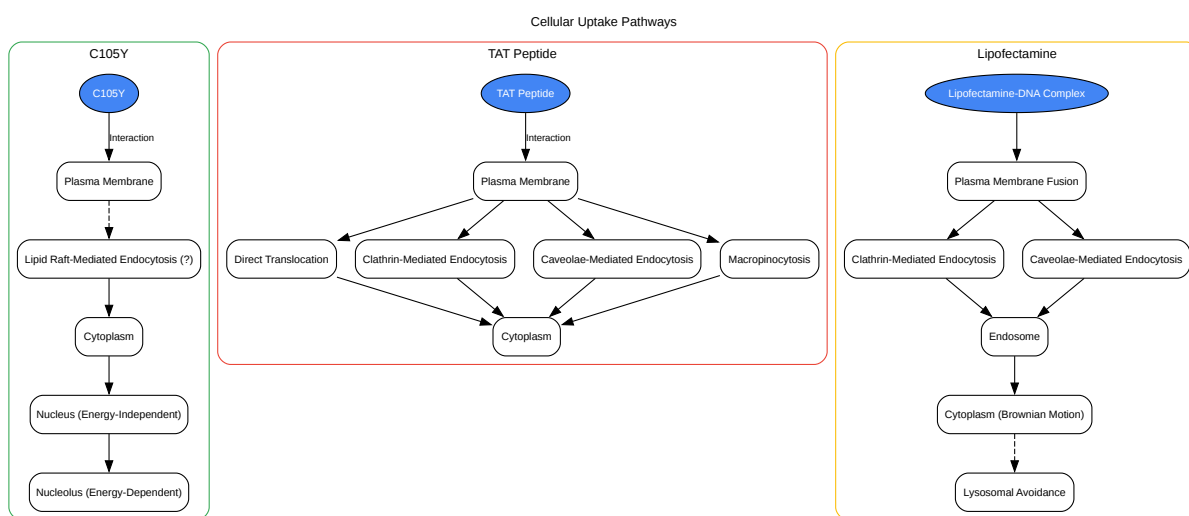
The pathways by which delivery vehicles enter cells are diverse and influence their ultimate fate and efficiency. C105Y, TAT peptide, and Lipofectamine utilize distinct mechanisms.

C105Y is reported to be internalized through a clathrin- and caveolin-independent pathway, with a potential role for lipid raft-mediated endocytosis.[2] While membrane translocation and

nuclear localization are energy-independent, its routing to the nucleolus is an energy-dependent process.<sup>[2]</sup>

TAT peptide is known to utilize multiple uptake mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. There is also evidence for direct translocation across the plasma membrane.

Lipofectamine functions by forming cationic liposomes that encapsulate nucleic acids. These liposomes then fuse with the negatively charged cell membrane, facilitating entry. The cellular uptake of Lipofectamine-DNA complexes is known to occur via both clathrin- and caveolae-mediated endocytosis. One study has also proposed that Lipofectamine-containing vesicles utilize random Brownian motion within the cytoplasm, which may help them avoid degradation in lysosomes.



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Figure 1. Cellular uptake mechanisms.

## Experimental Protocols

### Cellular Uptake Assay via Fluorescence Microscopy

This protocol is adapted from studies quantifying the cellular uptake of fluorescently labeled cell-penetrating peptides.

### 1. Cell Culture and Seeding:

- Culture U373MG or U251 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
- Seed cells in 24-well plates at a density that allows them to reach approximately 70-80% confluency on the day of the experiment.

### 2. Preparation of Peptide Solutions:

- Synthesize C105Y and TAT peptides with a C-terminal TAMRA fluorescent label.
- Prepare stock solutions of the labeled peptides in sterile, nuclease-free water or PBS.
- On the day of the experiment, dilute the stock solutions to the desired final concentrations (e.g., 5  $\mu$ M and 10  $\mu$ M) in serum-free culture medium.

### 3. Peptide Incubation:

- Aspirate the culture medium from the cells and wash once with sterile PBS.
- Add the peptide-containing medium to the respective wells.
- Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO<sub>2</sub>.

### 4. Cell Washing and Fixation:

- After incubation, aspirate the peptide-containing medium and wash the cells three times with PBS to remove any non-internalized peptide.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells again three times with PBS.

### 5. Imaging and Quantification:

- Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

- Acquire images using a fluorescence microscope with appropriate filters for TAMRA and DAPI.
- Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). Subtract the background fluorescence from a control group of cells not treated with the peptides.

## Luciferase Reporter Gene Assay

This protocol provides a general framework for assessing gene delivery efficiency using a luciferase reporter plasmid.

### 1. Cell Seeding:

- Plate the target cells (e.g., HeLa, CHO-K1) in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

### 2. Preparation of Delivery Complexes:

- For C105Y and TAT peptide:
  - In a sterile microcentrifuge tube, dilute the luciferase reporter plasmid DNA in a serum-free medium.
  - In a separate tube, dilute the C105Y or TAT peptide in the same medium.
  - Add the peptide solution to the DNA solution to achieve the desired N:P (nitrogen to phosphate) ratio.
  - Mix gently and incubate at room temperature for 20-30 minutes to allow for complex formation.
- For Lipofectamine:
  - Follow the manufacturer's protocol for the formation of Lipofectamine-DNA complexes. Typically, this involves diluting both the plasmid DNA and the Lipofectamine reagent in a serum-free medium, then combining the two solutions and incubating for a specified time.

### 3. Transfection:

- Aspirate the culture medium from the cells and wash with PBS.
- Add fresh serum-free or serum-containing medium (depending on the reagent and cell type) to each well.
- Add the prepared delivery complexes dropwise to the cells.
- Gently rock the plate to ensure even distribution.
- Incubate the cells at 37°C in a CO<sub>2</sub> incubator for 4-6 hours.

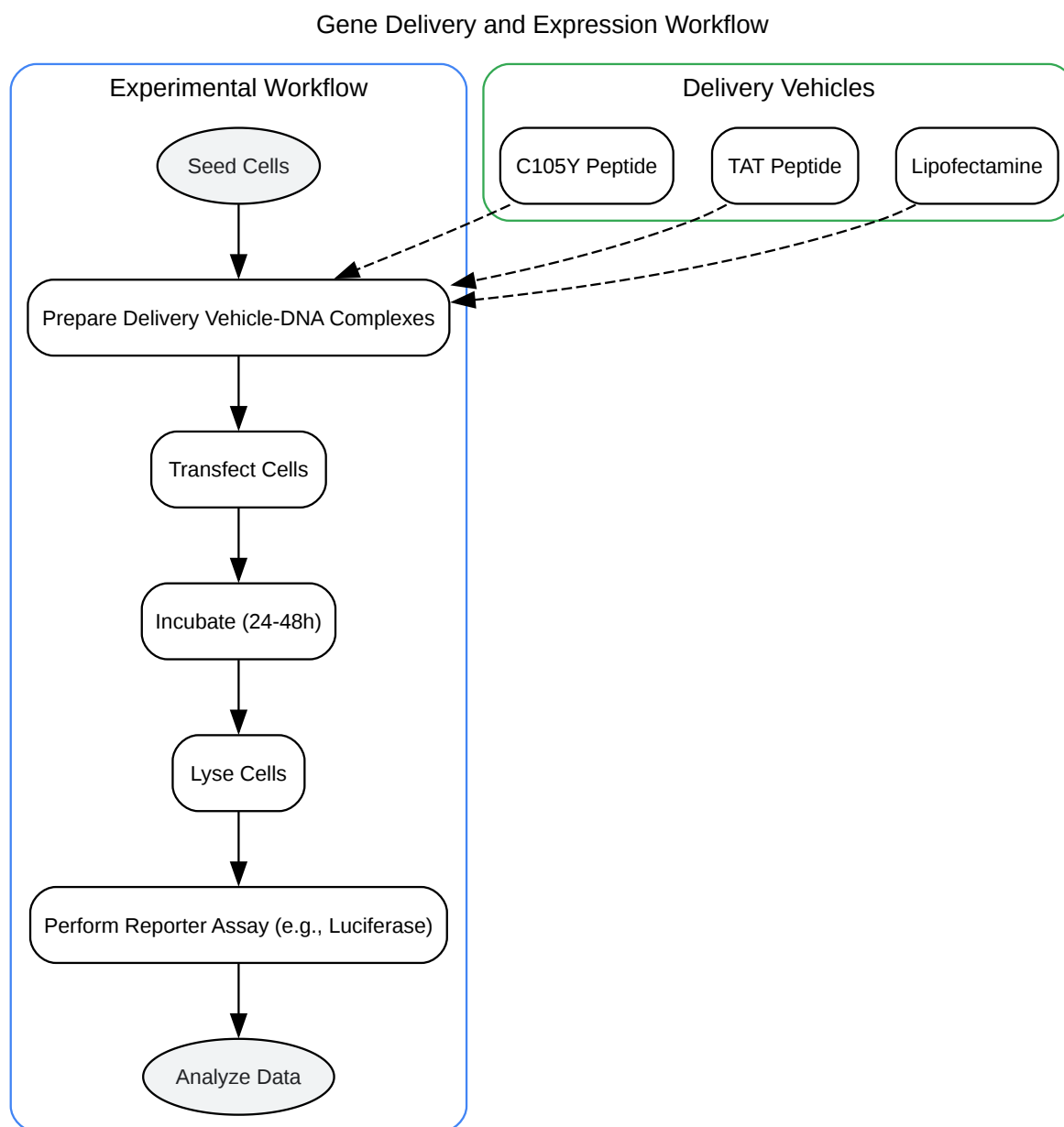
### 4. Post-Transfection Incubation:

- After the initial incubation, replace the transfection medium with fresh, complete culture medium.
- Return the cells to the incubator and continue to culture for 24-48 hours.

### 5. Cell Lysis and Luciferase Assay:

- After the desired incubation period, aspirate the culture medium and wash the cells with PBS.
- Lyse the cells using a passive lysis buffer.
- Transfer the cell lysate to a luminometer plate.
- Add the luciferase assay substrate to the lysate.
- Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase.
- Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate.





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Figure 2. Gene delivery workflow.

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## References

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